molecular formula C8H15NO5 B3364910 3-Isopropoxy-azetidine oxalate CAS No. 1187929-85-6

3-Isopropoxy-azetidine oxalate

Cat. No.: B3364910
CAS No.: 1187929-85-6
M. Wt: 205.21 g/mol
InChI Key: RGFXZUWDICPDCC-UHFFFAOYSA-N
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Description

Strategic Importance of Azetidine (B1206935) Scaffolds in Modern Organic Synthesis Research

Azetidines, which are four-membered, saturated nitrogen-containing heterocycles, are crucial building blocks in organic synthesis and medicinal chemistry. researchgate.net Their significance stems from a combination of unique structural and chemical properties. The azetidine ring possesses considerable strain energy, estimated at approximately 25.2 kcal/mol, which is comparable to that of cyclobutane (B1203170) and aziridine (B145994). researchgate.net This inherent strain endows the molecule with a rigid conformation and makes it susceptible to ring-opening reactions under appropriate conditions, providing access to substituted acyclic amines or larger ring systems. researchgate.netrsc.org

Despite this reactivity, the azetidine ring is notably more stable than the three-membered aziridine ring, allowing for easier handling and selective functionalization. researchgate.net In the realm of drug discovery, the incorporation of an azetidine scaffold into a molecule can confer favorable pharmacokinetic properties. researchgate.net It can enhance metabolic stability and improve binding interactions with biological targets. longdom.org The three-dimensional character of the azetidine ring is increasingly sought after as an alternative to flat aromatic systems, offering improved properties for drug candidates. chemrxiv.org Consequently, the development of new synthetic methods to create diversely functionalized azetidines remains a significant challenge and an active area of research in organic chemistry. researchgate.netresearchgate.netchemrxiv.org

Elucidating the Synthetic Utility of Isopropoxy Functionality within Nitrogen Heterocycles

Nitrogen-containing heterocycles are fundamental components of a vast number of biologically active compounds, including a majority of prescribed drugs. rsc.orgnih.gov The introduction of specific functional groups onto these heterocyclic scaffolds is a key strategy for modulating their physicochemical and biological properties. The isopropoxy group (–O-CH(CH₃)₂), an ether linkage, serves several functions in this context.

As an alkoxy group, the isopropoxy moiety is generally considered an electron-donating group through induction. This can influence the reactivity of the heterocyclic ring and its potential interactions with biological targets. The steric bulk of the branched isopropyl group, compared to smaller methoxy (B1213986) or ethoxy groups, can also play a crucial role. It can provide a shield for the azetidine ring, potentially enhancing its metabolic stability, or it can be used to probe or occupy specific binding pockets in enzymes or receptors. The isopropoxy group is a common substituent in the design of complex organic molecules, as seen in various patented chemical structures. google.comgoogle.com Its presence in 3-Isopropoxy-azetidine oxalate (B1200264) therefore equips this building block with specific steric and electronic properties that can be exploited in the synthesis of more elaborate molecules.

Delineation of Key Research Avenues Pertaining to 3-Isopropoxy-azetidine oxalate

The primary research utility of this compound lies in its role as a specialized building block for organic synthesis. The molecule itself is not typically an end-product but rather a starting material or intermediate. bldpharm.com Research avenues involving this compound are therefore focused on its incorporation into larger, more complex molecular architectures, particularly those with potential applications in medicinal chemistry.

The presence of a secondary amine within the azetidine ring allows for a wide range of derivatization reactions, such as N-acylation, N-alkylation, or N-arylation. These reactions would attach the 3-isopropoxy-azetidine moiety to other molecular fragments, making it a valuable tool for creating libraries of novel compounds for biological screening. The oxalate counter-ion indicates that the compound is supplied as a salt, a common practice to improve the stability and handling of amines by converting them into crystalline solids. prepchem.comgoogleapis.com Researchers can use this compound to synthesize target molecules where the specific combination of the strained azetidine ring and the isopropoxy group is desired to achieve a particular biological effect or to optimize the pharmacokinetic profile of a lead compound.

Data Tables

Table 1: Chemical Properties of 3-Isopropoxy-azetidine This table presents the known chemical properties of the free base form of the compound.

PropertyValueSource
Molecular Formula C₆H₁₃NO sigmaaldrich.com
Molecular Weight 115.17 g/mol sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
InChI Key QQOPXZDLCMWTIO-UHFFFAOYSA-N sigmaaldrich.com
SMILES String CC(C)OC1CNC1 sigmaaldrich.com

Properties

IUPAC Name

oxalic acid;3-propan-2-yloxyazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.C2H2O4/c1-5(2)8-6-3-7-4-6;3-1(4)2(5)6/h5-7H,3-4H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFXZUWDICPDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CNC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187929-85-6
Record name Azetidine, 3-(1-methylethoxy)-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187929-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Advanced Synthetic Methodologies for the Preparation of 3 Isopropoxy Azetidine Oxalate

Strategic Retrosynthetic Analysis Applied to the Azetidine (B1206935) Core of 3-Isopropoxy-azetidine oxalate (B1200264)

A thorough retrosynthetic analysis of 3-isopropoxy-azetidine oxalate reveals several viable pathways for its construction. The primary disconnection involves the oxalate salt formation and the ether linkage at the C3 position, leading back to a key intermediate, N-protected 3-hydroxyazetidine. The formation of the azetidine ring itself is the most challenging step, and can be approached through several strategic disconnections.

Cycloaddition reactions offer a powerful and atom-economical approach to the azetidine core.

[2+2] Cycloadditions: The aza-Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, represents a direct method for constructing the azetidine ring. researchgate.netnih.gov Recent advancements have enabled these reactions under visible-light photoredox catalysis, expanding their scope and functional group tolerance. chemrxiv.orgspringernature.com For the synthesis of a 3-oxygenated azetidine, a suitable alkene precursor bearing an oxygen functionality would be required.

[3+1] Cycloadditions: An alternative cycloaddition strategy involves the reaction of a three-atom component with a one-atom component. For instance, the enantioselective [3+1] cycloaddition of donor-acceptor aziridines with isocyanides, catalyzed by a chiral N,N'-dioxide/Mg(II) complex, provides a route to functionalized azetidines. acs.org Another approach utilizes the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes in a [3+1] cyclization. nih.gov

The most traditional and widely employed method for azetidine synthesis is the intramolecular cyclization of a linear precursor. clockss.org This typically involves the displacement of a leaving group by a nitrogen nucleophile in a 4-exo-tet cyclization.

A common precursor for this strategy is a γ-amino alcohol, which can be derived from readily available starting materials. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which is then displaced by the amine to form the azetidine ring. clockss.orgrsc.org Lanthanum (III) trifluoromethanesulfonate (B1224126) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines. frontiersin.org

Palladium-catalyzed intramolecular C(sp³)–H amination has also emerged as a modern and efficient method for the synthesis of functionalized azetidines. rsc.org

The synthesis of enantiomerically pure this compound necessitates a stereocontrolled approach. This can be achieved by starting from a chiral precursor. For example, enantiomerically pure β-amino alcohols can be used as starting materials for the intramolecular ring-closing strategy, leading to the formation of optically active azetidines. arkat-usa.org The use of chiral auxiliaries, such as N-tert-butanesulfinyl imines, can facilitate the diastereoselective addition of nucleophiles to generate chiral intermediates for azetidine synthesis. researchgate.net

Forward Synthesis Development and Optimization for this compound

Based on the retrosynthetic analysis, a plausible forward synthesis of this compound would involve the initial construction of an N-protected 3-hydroxyazetidine, followed by etherification and final salt formation.

The crucial step of forming the azetidine ring can be achieved through various catalytic and non-catalytic methods.

Non-Catalytic Ring Closure: A common laboratory-scale synthesis involves the reaction of a primary amine, such as tert-butylamine, with epichlorohydrin (B41342) to form the corresponding N-tert-butyl-3-hydroxyazetidine. acs.org This method, however, is often limited to bulky primary amines. acs.org

Catalytic Ring Closure: Modern catalytic methods offer milder reaction conditions and broader substrate scope. For instance, La(OTf)₃-catalyzed intramolecular aminolysis of epoxides provides an efficient route to 3-hydroxyazetidines. frontiersin.org

CatalystSubstrateProductYield (%)Reference
La(OTf)₃cis-3,4-epoxy amine3-hydroxyazetidine derivativeHigh frontiersin.org
Pd(OAc)₂Picolinamide protected amineAzetidine derivativeGood organic-chemistry.org
CopperAliphatic amine and alkyneAzetidine derivativeGood nih.gov

Achieving high levels of stereocontrol is paramount for the synthesis of chiral 3-substituted azetidines.

Diastereoselective Synthesis: The diastereoselectivity of azetidine formation can often be controlled by the stereochemistry of the starting material or by using substrate-controlled reactions. For example, the reduction of a 3-azetidinone can lead to the formation of a 3-hydroxyazetidine with a specific diastereoselectivity depending on the reducing agent and the substitution pattern on the ring.

Enantioselective Synthesis: Enantioselective methods often rely on the use of chiral catalysts or auxiliaries. Copper-catalyzed asymmetric boryl allylation of azetines has been shown to produce chiral 2,3-disubstituted azetidines with high enantioselectivity. acs.org Organocatalysis has also been employed for the enantioselective synthesis of C2-functionalized azetidines from aldehydes. nih.gov

Catalyst/MethodReaction TypeProductEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
Chiral N,N'-dioxide/Mg(II)[3+1] Cycloadditionexo-imido azetidinesup to 94% ee acs.org
Cu/bisphosphineBoryl allylation of azetinescis-2,3-disubstituted azetidinesHigh ee and dr acs.org
Organocatalysisα-chlorination of aldehydesC2-functionalized azetidines84–92% ee nih.gov

The synthesis of 3-isopropoxy-azetidine would then proceed from a suitable N-protected 3-hydroxyazetidine intermediate. The isopropoxy group can be introduced via a Williamson ether synthesis, by deprotonating the hydroxyl group with a base and reacting it with an isopropyl halide. Finally, deprotection of the nitrogen and treatment with oxalic acid would yield the desired this compound. prepchem.comgoogleapis.com

Regioselective Introduction and Transformation of the Isopropoxy Group

The key synthetic challenge in preparing 3-isopropoxy-azetidine lies in the regioselective introduction of the isopropoxy group onto the C3 position of the azetidine ring. The most common and effective starting material for this transformation is a protected form of 3-hydroxyazetidine, typically N-Boc-3-hydroxyazetidine. The hydroxyl group at the C3 position provides a reactive handle for etherification.

One of the most widely utilized methods for this purpose is the Williamson ether synthesis . google.comwvu.eduwikipedia.org This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the context of synthesizing 3-isopropoxy-azetidine, N-Boc-3-hydroxyazetidine is treated with a strong base to generate the corresponding alkoxide. This is followed by the addition of an isopropylating agent, such as 2-iodopropane (B156323) or 2-bromopropane. google.com

A specific example from the patent literature describes the synthesis of tert-butyl 3-isopropoxyazetidine-1-carboxylate where N-Boc-3-hydroxyazetidine is reacted with sodium hydride (NaH) in dimethyl sulfoxide (B87167) (DMSO) at 0°C to form the sodium alkoxide. google.com Subsequently, 2-iodopropane is added, and the reaction mixture is heated to facilitate the nucleophilic substitution, affording the desired isopropoxy ether. google.com The use of a strong base like NaH ensures complete deprotonation of the moderately acidic hydroxyl group, driving the reaction towards the ether product.

Another powerful method for achieving this transformation is the Mitsunobu reaction . wikipedia.orgorganic-chemistry.org This reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including ethers, with inversion of stereochemistry. wikipedia.org The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org In this scenario, the alcohol is activated by the Mitsunobu reagents to form a good leaving group, which is then displaced by isopropanol (B130326) acting as the nucleophile. While direct use of isopropanol as a nucleophile in a Mitsunobu reaction is feasible, it is more common to use this reaction to introduce other functionalities or to invert the stereocenter if a chiral starting material is used.

The choice between the Williamson and Mitsunobu reactions often depends on factors such as substrate scope, scalability, and stereochemical requirements. The Williamson synthesis is often preferred for its simplicity and the use of less expensive reagents, making it suitable for larger-scale production. sci-hub.se

The table below summarizes typical reaction conditions for the regioselective introduction of the isopropoxy group.

Method Starting Material Reagents Solvent Typical Conditions Reference(s)
Williamson Ether SynthesisN-Boc-3-hydroxyazetidine1. Sodium Hydride (NaH) 2. 2-IodopropaneDMSO0°C to 100°C, 16h google.com
Mitsunobu ReactionN-Boc-3-hydroxyazetidineIsopropanol, PPh₃, DEAD/DIADTHF, Diethyl ether0°C to RT wikipedia.orgorganic-chemistry.org

This table is generated based on general principles and specific examples found in the literature. Conditions may vary based on the specific substrate and scale.

Following the successful introduction of the isopropoxy group, the N-Boc protecting group can be removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the free base, 3-isopropoxyazetidine (B1504959), which is then ready for salt formation. sci-hub.se

Controlled Formation of the Oxalate Salt Derivative

The conversion of the free base, 3-isopropoxyazetidine, into its oxalate salt is a critical step for improving the compound's stability, crystallinity, and handling properties. Oxalate salts are often preferred in pharmaceutical development due to their ability to form well-defined crystalline solids.

The formation of this compound is typically achieved through a straightforward acid-base reaction. The general procedure involves dissolving the free base of 3-isopropoxyazetidine in a suitable organic solvent. An equimolar amount of oxalic acid, dissolved in the same or a compatible solvent, is then added to the solution, often at a controlled temperature to manage the exothermic nature of the reaction and to influence crystal morphology.

The selection of the solvent system is crucial for obtaining a high-purity crystalline product. Solvents such as ethanol (B145695), methanol, or isopropanol are commonly employed. Upon mixing the two solutions, the oxalate salt precipitates out. The process can be optimized by controlling the rate of addition, the reaction temperature, and the stirring time to ensure complete salt formation and to obtain a desirable particle size distribution. spbu.ru

The isolation of the solid salt is typically performed by filtration, followed by washing with a cold solvent to remove any residual impurities or unreacted starting materials. The final product is then dried under vacuum to remove any remaining solvent.

The table below outlines the key parameters for the controlled formation of azetidine oxalate salts.

Parameter Typical Conditions Purpose/Notes Reference(s)
Solvent Ethanol, Methanol, IsopropanolAffects solubility of the free base and the resulting salt, influencing crystallization.
Temperature 0°C to 25°CControls the rate of salt formation and crystal growth.
Stoichiometry ~1:1 molar ratio (amine:oxalic acid)Ensures complete conversion to the mono-oxalate salt. Hemioxalates are also possible. vulcanchem.com
Reaction Time 1-3 hoursAllows for complete precipitation of the salt.
Isolation Filtration and washing with cold solventRemoves soluble impurities and excess reagents.
Drying Vacuum ovenRemoves residual solvent to yield a stable, dry powder.

This table is based on general procedures for forming oxalate salts of amine-containing compounds and specific examples for azetidine derivatives.

Green Chemistry and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates to reduce environmental impact and improve process safety and efficiency. For the synthesis of this compound, several aspects can be optimized from a green chemistry perspective.

Solvent-Free and Environmentally Benign Reaction Media

A key focus of green chemistry is the reduction or replacement of hazardous organic solvents. While the initial synthesis of 3-isopropoxy-azetidine may be performed in solvents like DMSO, research into greener alternatives is ongoing for azetidine synthesis in general. For instance, the use of more environmentally benign solvents like cyclopentyl methyl ether (CPME) has been explored for reactions involving azetidine derivatives. google.com CPME is noted for its high boiling point, low peroxide formation tendency, and low water solubility, which can simplify work-up procedures. google.com

For the oxalate salt formation step, the use of green solvents such as ethanol is already common practice. Further optimization could involve exploring solvent-free or slurry-based conditions for the salt formation, which would minimize solvent waste.

Continuous Flow Processing for Enhanced Efficiency and Safety

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. The synthesis of azetidine derivatives, which can involve strained intermediates and energetic reagents, is well-suited for flow chemistry applications.

The lithiation of N-Boc-3-iodoazetidine, a related transformation to the synthesis of 3-substituted azetidines, has been successfully demonstrated in a continuous flow system. google.comresearchgate.net This approach allows for the safe handling of organolithium reagents at temperatures higher than those typically used in batch processing, leading to faster reaction times and improved process control. google.com

Similarly, the Williamson ether synthesis step for producing 3-isopropoxy-azetidine could be adapted to a continuous flow process. This would involve pumping streams of the N-Boc-3-hydroxyazetidine/base mixture and the isopropylating agent through a heated reactor coil. This setup would offer superior heat and mass transfer, leading to better reaction control, potentially higher yields, and improved safety, especially during scale-up. The subsequent deprotection and oxalate salt formation could also be integrated into a telescoped continuous flow system, where the output from one reactor directly feeds into the next, minimizing manual handling and potential for exposure.

The table below highlights the potential benefits of applying continuous flow technology to the synthesis of this compound.

Process Step Batch Processing Challenges Continuous Flow Advantages Reference(s)
Williamson Ether Synthesis Potential for poor heat control with strong bases (e.g., NaH), scalability issues.Enhanced heat transfer and safety, precise control over residence time and stoichiometry, potential for higher throughput. google.com
Oxalate Salt Formation Batch-to-batch variability in crystal size and morphology.Improved control over mixing and supersaturation, leading to more consistent particle size and morphology.

This table illustrates the general advantages of continuous flow processing as applied to the synthesis of the target compound.

Mechanistic Dissection of Reactivity Profiles for 3 Isopropoxy Azetidine Oxalate

Fundamental Reactivity Patterns of the Azetidine (B1206935) Nitrogen and Ring System

The reactivity of the azetidine ring is largely dictated by its significant ring strain, which is comparable to that of aziridines but with greater stability, allowing for more versatile chemical manipulation. researchgate.net The reactivity of 3-isopropoxy-azetidine is centered on the properties of the nitrogen atom and the strain-driven reactions of the four-membered ring. In its oxalate (B1200264) salt form, the nitrogen exists as a positively charged azetidinium ion, which dramatically enhances the electrophilicity of the ring carbons.

The most prominent reaction pathway for azetidines, especially when activated as azetidinium salts, is nucleophilic ring-opening. magtech.com.cn This process relieves the inherent ring strain of approximately 25.2 kcal/mol. researchgate.net The attack of a nucleophile on an azetidinium ion is a key transformation that produces highly functionalized linear amines in a typically stereoselective and regioselective manner. nih.gov

For the 3-isopropoxy-azetidinium ion, a nucleophile can, in principle, attack either the C2 or C4 positions. The regioselectivity of this attack is governed by a combination of steric and electronic factors. magtech.com.cn Generally, nucleophilic attack occurs via an SN2-type mechanism. acs.org In many cases, sterically demanding nucleophiles tend to attack the less substituted carbon atom. magtech.com.cn For a C3-substituted azetidinium ring, attack at the C2 and C4 positions would lead to the corresponding γ-substituted propylamine.

The presence of the isopropoxy group at the C3 position introduces specific steric and electronic effects. While direct nucleophilic attack at the C3 position is generally disfavored, the substituent can influence the regioselectivity of the ring-opening. For instance, in related systems, the substitution of 3-chloroazetidines with nucleophiles proceeds through the formation of a bicyclic aziridinium (B1262131) ion intermediate, which is then regioselectively opened at the C3 position. researchgate.net A similar intermediate could be envisioned for the 3-isopropoxy-azetidinium ion under certain conditions, potentially leading to products substituted at the C3 position. Lewis acid catalysis is frequently employed to facilitate such ring-opening reactions, and the Yb(OTf)₃-catalyzed ring-opening of activated azetidines with electron-rich arenes is a known synthetic route to 3,3-disubstituted propylamines. acs.org

While the protonated azetidinium nitrogen in 3-isopropoxy-azetidine oxalate is not nucleophilic, its neutral form (3-isopropoxy-azetidine) possesses a lone pair on the nitrogen that can readily participate in electrophilic functionalization reactions, such as N-alkylation and N-acylation.

Beyond simple functionalization, azetidines are valuable synthons for ring transformation reactions, yielding larger heterocyclic systems. rsc.org These reactions are driven by the release of ring strain. For example, ring expansion of azetidines to pyrrolidines or piperidines has been documented. magtech.com.cn A notable synthesis of 3-methoxyazetidines, which are structurally analogous to the isopropoxy derivative, involves a rare ring expansion of an intermediate aziridine (B145994). researchgate.net This highlights the potential for complex rearrangements in the synthesis and reactivity of substituted azetidines. Azetidine ketones have also been shown to undergo photochemical rearrangement to expand the ring to pyrroles. bhu.ac.in

The isopropoxy group at the C3 position exerts significant stereoelectronic effects that modulate the reactivity of the azetidine ring. These effects are a combination of inductive, steric, and potential hyperconjugative interactions.

Inductive Effect (-I): The electronegative oxygen atom of the isopropoxy group exerts an electron-withdrawing inductive effect. This effect can decrease the basicity (pKa) of the azetidine nitrogen compared to an unsubstituted azetidine, although the pKa of azetidine (11.29) is generally similar to that of a typical secondary amine like pyrrolidine (B122466) (11.31). baranlab.org

Steric Hindrance: The isopropoxy group is sterically bulkier than a methoxy (B1213986) or ethoxy group. This steric bulk can direct incoming nucleophiles away from the C2 and C4 positions adjacent to it, potentially favoring attack at the more distant carbon. Furthermore, it influences the puckering of the four-membered ring, affecting the equilibrium between different conformations and thus the accessibility of different faces of the ring.

Hyperconjugative and Anomeric Effects: Stereoelectronic interactions involving the non-bonding electrons of the ether oxygen and the adjacent σ-bonds of the azetidine ring can influence conformation and stability. An anomeric-type interaction, where a lone pair on the oxygen donates electron density into an anti-periplanar σ* orbital of a C-C or C-N bond, can stabilize certain ring conformations. In related six-membered ring systems, such as pyranosides, the orientation of an alkoxy substituent (axial vs. equatorial) has a profound impact on reactivity, which is rationalized by such stereoelectronic effects. pitt.edu In the azetidine ring, these interactions could influence the bond lengths and the activation energy for ring-opening or transformation reactions. For instance, intramolecular hydrogen bonding involving an alkoxy group has been shown to reduce the formation of certain isomers in photochemical ring-opening reactions in other systems. researchgate.net

Quantitative Kinetic Analysis of Reactions Involving this compound

While specific experimental kinetic data for this compound are not available in the surveyed literature, the methodologies for such an analysis are well-established. A quantitative kinetic study would provide deep mechanistic insight into its reactions.

The rate law for a reaction provides a mathematical relationship between the reaction rate and the concentration of reactants. To determine the rate law for a reaction involving this compound, such as its ring-opening by a nucleophile (Nu⁻), one would employ the method of initial rates. This involves systematically varying the initial concentration of each reactant while holding the others constant and measuring the initial reaction rate.

A plausible rate law for the SN2 ring-opening of the azetidinium ion would be: Rate = k[Azetidinium⁺][Nu⁻]

This would indicate a first-order dependence on both the azetidinium ion and the nucleophile. Kinetic studies on the copper-catalyzed boryl allylation of azetines to form disubstituted azetidines have shown a first-order dependence on the electrophile and the catalyst, but zeroth-order on the azetine itself, suggesting rapid substrate binding prior to the rate-determining step. acs.org

A hypothetical set of experiments to determine the rate law for the ring-opening of 3-isopropoxy-azetidinium with a nucleophile is presented below.

ExperimentInitial [Azetidinium⁺] (M)Initial [Nu⁻] (M)Initial Rate (M/s)
10.100.101.2 x 10⁻³
20.200.102.4 x 10⁻³
30.100.202.4 x 10⁻³

From this hypothetical data, comparing experiments 1 and 2 shows that doubling the azetidinium concentration doubles the rate, indicating the reaction is first-order with respect to the azetidinium ion. Comparing experiments 1 and 3 shows that doubling the nucleophile concentration also doubles the rate, indicating a first-order dependence on the nucleophile as well.

To further probe the reaction mechanism, an Eyring analysis can be performed by measuring the rate constant (k) at various temperatures. A plot of ln(k/T) versus 1/T (the Eyring plot) yields a straight line from which the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be derived. These parameters provide crucial information about the transition state.

Enthalpy of Activation (ΔH‡): Represents the energy barrier required to reach the transition state.

Entropy of Activation (ΔS‡): Reflects the change in disorder upon forming the transition state from the reactants. A negative value suggests a more ordered transition state (e.g., two molecules coming together), while a positive value indicates a more disordered one (e.g., a fragmentation reaction).

While no data exists for this compound, a study on the nickel-catalyzed hydroalkenylation of imines, which proceeds through an azetidine-related intermediate, reported activation parameters derived from an Eyring analysis. researchgate.net These values serve as a representative example of the data obtained from such a study.

ParameterValueInterpretation
ΔH‡13.4 ± 0.5 kcal/molIndicates a moderate energy barrier to the transition state.
ΔS‡-24.3 ± 1.7 cal/mol·KThe large negative value implies a highly ordered, associative transition state. researchgate.net

A large negative entropy of activation, as shown in the table, is characteristic of a bimolecular reaction where two species combine to form a single, highly organized transition state complex, which is consistent with an SN2-type ring-opening mechanism. researchgate.netchemrxiv.org

Catalysis in Transformations Utilizing or Affecting this compound

The catalytic chemistry of azetidines is a burgeoning field, driven by the unique reactivity of this strained four-membered ring and its prevalence in medicinally important molecules. For 3-Isopropoxy-azetidine, catalytic strategies can be envisioned to functionalize the N-H bond, the C-H bonds of the ring, or to utilize the azetidine as a ligand or directing group.

Transition metal catalysis offers powerful tools for the functionalization of heterocyclic compounds, and azetidines are no exception. Although specific studies on this compound are not prominent, the reactivity of related azetidines in transition metal-catalyzed reactions provides a strong basis for predicting its behavior.

A primary avenue for the functionalization of 3-Isopropoxy-azetidine would be through N-arylation or N-alkylation via cross-coupling reactions. Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a well-established method for the formation of C-N bonds and could likely be applied to couple 3-isopropoxy-azetidine with aryl halides or triflates. Similarly, copper-catalyzed N-arylation reactions could be employed.

Furthermore, direct C-H functionalization of the azetidine ring is a modern and atom-economical approach. Palladium, rhodium, and iridium catalysts have been successfully used for the C-H arylation, alkenylation, and alkylation of various N-heterocycles. nih.govnih.govthieme-connect.com For 3-Isopropoxy-azetidine, the directing group ability of the nitrogen atom could be harnessed to achieve regioselective functionalization at the C2 position.

In cases where the azetidine is pre-functionalized, for instance, with a halide at the C3 position (e.g., 3-iodoazetidine), a variety of cross-coupling reactions can be performed. Iron-catalyzed cross-coupling with Grignard reagents and palladium-catalyzed Suzuki-Miyaura couplings have proven effective for the synthesis of 3-aryl and 3-alkyl azetidines. researchgate.netrsc.org These methods highlight the potential for derivatizing the azetidine core, which could be relevant in multi-step syntheses involving 3-Isopropoxy-azetidine as an intermediate.

Table 1: Representative Transition Metal-Catalyzed Reactions of the Azetidine Scaffold

Reaction Type Catalyst/Reagents Substrate Scope (General) Product Type
N-Arylation (Buchwald-Hartwig) Pd catalyst, ligand, base N-H azetidines, aryl halides/triflates N-Aryl azetidines
C3-Arylation (Suzuki-Miyaura) Pd catalyst, base 3-Iodoazetidines, boronic acids 3-Aryl azetidines
C3-Alkylation (Iron-Catalyzed) Fe catalyst 3-Iodoazetidines, Grignard reagents 3-Alkyl/Aryl azetidines
C2-H Arylation (Directed) Rh or Pd catalyst, directing group N-Acyl azetidines, aryl halides 2-Aryl azetidines
Azetidine Synthesis (Aminolysis) La(OTf)₃ cis-3,4-Epoxy amines 3-Hydroxyazetidines

This table presents generalized reactions applicable to the azetidine core and does not represent specific data for this compound due to a lack of published research.

Organocatalysis has emerged as a powerful strategy for the synthesis and functionalization of chiral molecules, and azetidines are valuable targets for such transformations. rsc.org The secondary amine of 3-Isopropoxy-azetidine can itself act as an organocatalyst, for example, in enamine or iminium ion catalysis, or it can be the substrate in reactions catalyzed by external organocatalysts.

Enantioselective synthesis of substituted azetidines often employs organocatalysts to control the stereochemistry. For example, proline and its derivatives have been used to catalyze the condensation of aldehydes and anilines, leading to the formation of chiral 1,2,3-trisubstituted azetidines. rsc.org While this applies to the synthesis of the ring, functionalization of a pre-existing ring like 3-Isopropoxy-azetidine is also conceivable.

The N-H bond of 3-Isopropoxy-azetidine can be activated by an organocatalyst for subsequent reactions. For instance, aza-Michael additions to α,β-unsaturated carbonyl compounds can be promoted by a variety of organocatalysts. Furthermore, enantioselective functionalization of the α-carbon to the nitrogen is a possibility. A general organocatalytic approach for the enantioselective synthesis of C2-functionalized azetidines from a common chiral intermediate has been developed, highlighting a pathway to chiral azetidines that are unsubstituted on the nitrogen. nih.gov

Phase-transfer catalysis is another organocatalytic method that could be applied for the N-alkylation of 3-Isopropoxy-azetidine in an enantioselective manner if a prochiral electrophile is used.

Table 2: Representative Organocatalytic Transformations Relevant to the Azetidine Scaffold

Reaction Type Catalyst Substrate Scope (General) Product Type
Azetidine Synthesis ([2+2] Annulation) Pyrrolidine derivatives Aldehydes, aldimines Diastereoselective azetidin-2-ols
Azetidine Synthesis (Condensation) L-Proline Aldehydes, anilines Chiral 1,2,3-trisubstituted azetidines
Aza-Michael Addition Chiral Brønsted acids/bases N-H azetidines, enones N-Functionalized azetidines
Enantioselective C2-Functionalization Chiral organocatalysts N-H azetidines Chiral C2-substituted azetidines

This table presents generalized reactions applicable to the azetidine core and does not represent specific data for this compound due to a lack of published research.

Computational and Theoretical Investigations into 3 Isopropoxy Azetidine Oxalate

Quantum Mechanical Characterization of Molecular Structure and Conformation

Quantum mechanical methods are instrumental in defining the three-dimensional structure and conformational dynamics of 3-Isopropoxy-azetidine oxalate (B1200264). These calculations can map out the potential energy surface, revealing stable conformations and the energy barriers between them.

The four-membered azetidine (B1206935) ring is the central structural motif of 3-Isopropoxy-azetidine. Unlike planar cyclobutane (B1203170), the azetidine ring is characterized by a non-planar, puckered conformation to alleviate angular and torsional strain. rsc.orgresearchgate.net The degree of this puckering is a critical conformational parameter. Gas-phase electron diffraction studies have determined that the parent azetidine ring has a dihedral angle of approximately 37°. rsc.org

The presence of the 3-isopropoxy substituent significantly influences the ring's conformational preferences. Computational studies on substituted azetidines show that the puckered structure can be affected by the nature and position of the substituent. nih.gov The bulky isopropoxy group at the C3 position will sterically interact with the rest of the ring, modulating the puckering angle and the energy barrier to ring inversion. The specific puckered conformation adopted by 3-Isopropoxy-azetidine would depend on achieving a balance between minimizing steric hindrance from the substituent and relieving the inherent ring strain.

Table 1: Illustrative Conformational Parameters of Azetidine Derivatives

Compound Puckering Angle (Dihedral) Method
Azetidine (Parent) ~37° Experimental (Electron Diffraction) rsc.org
Substituted Azetidines Varies based on substituent Computational (Ab Initio/DFT) nih.gov

Note: This table provides illustrative data based on known properties of azetidine and its derivatives.

The structure of 3-Isopropoxy-azetidine allows for potential intramolecular interactions. The oxygen atom of the isopropoxy group can act as a hydrogen bond acceptor for the N-H proton of the azetidine ring, although this would depend on the specific conformation adopted. Such an intramolecular hydrogen bond could further stabilize a particular puckered state. researchgate.net

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity. Theoretical methods can calculate various electronic descriptors that predict how 3-Isopropoxy-azetidine oxalate will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. ucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgorganicchemistrydata.org

For 3-Isopropoxy-azetidine, the HOMO is expected to be localized primarily on the nitrogen atom, corresponding to its lone pair of electrons. This makes the nitrogen atom the primary site for electrophilic attack. The LUMO would likely be associated with the σ* antibonding orbitals of the C-N bonds within the strained ring. Nucleophilic attack would therefore target the carbon atoms adjacent to the nitrogen, leading to ring-opening reactions. nih.govbohrium.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. organicchemistrydata.org Computational models can precisely calculate the energies and spatial distributions of these frontier orbitals. mit.eduacs.org

Table 2: Representative Frontier Orbital Energies for N-Heterocycles

Descriptor Typical Energy Range (eV) Implication for Reactivity
HOMO Energy -8 to -10 eV Higher energy indicates stronger nucleophilicity (e.g., at the N atom)
LUMO Energy +1 to +3 eV Lower energy indicates stronger electrophilicity (e.g., at ring carbons)

Note: This table provides typical energy ranges for illustrative purposes.

Analysis of the total electron density provides a detailed picture of charge distribution within the molecule. mdpi.com For 3-Isopropoxy-azetidine, the electronegative nitrogen and oxygen atoms will cause a polarization of electron density.

Molecular Electrostatic Potential (MEP) maps are a valuable visualization tool derived from these calculations. researchgate.net They illustrate the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). For 3-Isopropoxy-azetidine, the MEP map would show a region of significant negative potential around the nitrogen lone pair, confirming its role as a nucleophilic and hydrogen-bond-accepting site. The N-H proton would exhibit a positive potential, marking it as an acidic site. These maps are crucial for understanding non-covalent interactions and predicting sites of electrophilic and nucleophilic attack. nih.govresearchgate.net

Ab Initio and Density Functional Theory (DFT) Studies of Reaction Pathways

Ab initio and Density Functional Theory (DFT) are two of the most powerful computational methods for studying reaction mechanisms. nih.gov These methods can be used to model the reaction pathways of 3-Isopropoxy-azetidine, such as nucleophilic ring-opening, which is a characteristic reaction for strained heterocycles like azetidines. rsc.orgresearchgate.netbeilstein-journals.org

By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction can be constructed. frontiersin.org For instance, DFT calculations can be used to investigate the regioselectivity of ring-opening reactions, predicting whether a nucleophile will preferentially attack the C2 or C4 position of the azetidine ring. nih.govbohrium.com These studies have shown that both steric and electronic factors of the substituents play a crucial role in determining the outcome. bohrium.com Such computational investigations can also explore more complex processes, like photochemical reactions or cycloadditions involving the azetidine ring. researchgate.netresearchgate.net

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Currently, there are no published studies detailing transition state searches or Intrinsic Reaction Coordinate (IRC) analyses for reactions involving this compound. Such investigations would be crucial for understanding the mechanisms of its formation, decomposition, or interaction with other molecules. Transition state analysis helps in identifying the energy barriers of a reaction, while IRC analysis confirms that the identified transition state connects the reactants and products, thus mapping out the most likely reaction pathway.

Energy Profile Calculations and Reaction Energetics

Detailed energy profiles and reaction energetics for this compound are not available in the current body of scientific literature. These calculations are fundamental for determining the thermodynamic and kinetic stability of a compound and its reaction intermediates. Without such data, a quantitative understanding of the feasibility and spontaneity of reactions involving this compound remains speculative.

Solvation Effects and Molecular Dynamics Simulations

The influence of solvents on the conformational stability and reactivity of this compound has not been investigated through molecular dynamics simulations or other computational solvation models. Solvation plays a critical role in chemical processes, and simulations could provide valuable information on how different solvent environments affect the behavior of both the 3-isopropoxy-azetidine cation and the oxalate anion in solution. Such studies would typically involve calculating solvation free energies and analyzing the local solvent structure around the molecule.

Strategic Applications of 3 Isopropoxy Azetidine Oxalate As a Versatile Synthetic Building Block

Construction of Advanced Nitrogen-Containing Heterocyclic Architectures

The inherent ring strain of the azetidine (B1206935) core in 3-isopropoxy-azetidine oxalate (B1200264) can be harnessed as a driving force for the construction of more elaborate fused and polycyclic heterocyclic systems. Annulation, condensation, and ring expansion or contraction methodologies provide powerful tools for leveraging this reactivity.

Annulation and Condensation Reactions for Fused Ring Systems

3-Isopropoxy-azetidine oxalate can serve as a key component in various cycloaddition reactions to afford fused heterocyclic systems. The secondary amine functionality, after deprotection of the oxalate salt, provides a reactive handle for a range of transformations.

One potential application lies in [4+2] cycloaddition reactions (Diels-Alder reactions) . By tethering a diene functionality to the azetidine nitrogen, an intramolecular Diels-Alder reaction can be envisioned, leading to the formation of a fused six-membered ring. The isopropoxy group at the 3-position can influence the stereochemical outcome of this cyclization.

Furthermore, 1,3-dipolar cycloadditions represent a powerful strategy for the construction of five-membered heterocyclic rings. Azomethine ylides, generated from the N-functionalized 3-isopropoxy-azetidine, can react with various dipolarophiles to yield fused pyrrolidine (B122466) rings. The specific reaction conditions and the nature of the dipolarophile would dictate the structure of the resulting fused system. For instance, reaction with an alkene could lead to a pyrroloazetidine core structure.

Reaction TypeReactant 1Reactant 2Fused System
Intramolecular [4+2] CycloadditionN-(penta-2,4-dienyl)-3-isopropoxyazetidine-Azetidino[1,2-a]piperidine derivative
1,3-Dipolar CycloadditionN-benzylidene-3-isopropoxyazetidinium ylideN-phenylmaleimidePyrrolo[1,2-a]azetidine derivative

Ring Expansion and Contraction Methodologies

The strained four-membered ring of this compound is susceptible to rearrangement reactions that can lead to either larger or smaller ring systems, providing access to a diverse array of heterocyclic scaffolds.

Ring expansion of azetidines to pyrrolidines can be achieved through various methods, including the Stevens rearrangement of azetidinium ylides nih.govnih.govresearchgate.net. Formation of an ylide at the nitrogen atom of a suitably substituted 3-isopropoxy-azetidine derivative, followed by a nih.govnih.gov- or nih.govbham.ac.uk-sigmatropic rearrangement, would result in the formation of a pyrrolidine ring. The isopropoxy group would be retained as a substituent on the newly formed five-membered ring, offering a handle for further functionalization.

Conversely, ring contraction methodologies, while less common for azetidines, can be conceptually applied. For instance, a Favorskii-type rearrangement could be envisioned on a derivative such as 1-acyl-3-chloro-3-isopropoxyazetidin-2-one, potentially leading to a cyclopropane (B1198618) carboxylic acid derivative researchgate.net. Another theoretical approach would be a Wolff rearrangement of a 2-diazo-azetidin-3-one derivative, which would proceed through a ketene (B1206846) intermediate to yield a β-lactam with a contracted ring system.

Rearrangement TypeStarting Material (Conceptual)Product Ring System
Stevens RearrangementN-benzyl-3-isopropoxyazetidinium ylideSubstituted Pyrrolidine
Favorskii Rearrangement1-acyl-3-chloro-3-isopropoxyazetidin-2-oneCyclopropane derivative
Wolff Rearrangement2-diazo-1-benzyl-3-isopropoxyazetidin-3-oneβ-lactam

Stereoselective Synthesis of Chiral Molecules Utilizing Azetidine Chirality

Assuming the availability of enantiomerically pure this compound, the inherent chirality of the azetidine ring can be a powerful tool for directing the stereochemical outcome of subsequent reactions. The fixed conformation of the four-membered ring can provide a well-defined steric environment, influencing the facial selectivity of reactions at adjacent positions.

For example, in the synthesis of 2,3-disubstituted azetidines, the existing stereocenter at C3 can direct the introduction of a new substituent at C2 with high diastereoselectivity acs.orgacs.org. The isopropoxy group, by virtue of its steric bulk, can shield one face of the molecule, forcing an incoming reagent to approach from the opposite face. This principle can be applied to a variety of reactions, including alkylations, aldol (B89426) reactions, and Michael additions, on N-activated 3-isopropoxy-azetidine derivatives.

The development of stereoselective methods for the synthesis of chiral azetidin-3-ones further highlights the potential for using the azetidine scaffold as a chiral template nih.gov. A chiral 3-isopropoxy-azetidine derivative could be elaborated into more complex chiral molecules, with the azetidine ring acting as a rigid and stereochemically defined core.

Incorporation into Complex Organic Scaffolds for Diverse Chemical Synthesis

The compact and rigid nature of the azetidine ring makes this compound an attractive building block for incorporation into larger and more complex organic scaffolds. In the field of drug discovery, the introduction of an azetidine moiety can lead to improved physicochemical properties, such as increased metabolic stability, enhanced solubility, and a more favorable three-dimensional shape for binding to biological targets.

The synthesis of diverse collections of azetidine-based scaffolds for the development of CNS-focused libraries demonstrates the utility of this heterocyclic system in medicinal chemistry nih.govfrontiersin.org. This compound can be readily incorporated into these synthetic workflows to generate novel fused, bridged, and spirocyclic ring systems nih.gov. The isopropoxy group provides an additional point of diversity and can modulate the lipophilicity and hydrogen bonding capacity of the final compounds.

Furthermore, the azetidine unit can be integrated into macrocyclic structures, influencing their conformation and biological activity. The synthesis of azetidine-containing small macrocyclic peptides has shown that the inclusion of this strained ring can facilitate macrocyclization and improve proteolytic stability.

Development of Novel Reagents and Ligands Derived from this compound

The unique structural and electronic properties of the azetidine ring make it a valuable component in the design of novel reagents and ligands for asymmetric catalysis. Chiral azetidine-derived ligands have been successfully employed in a variety of enantioselective transformations researchgate.netbirmingham.ac.ukbham.ac.uk.

Starting from enantiomerically enriched this compound, a range of chiral ligands can be synthesized. For instance, functionalization of the nitrogen atom with a phosphine-containing substituent could lead to the development of novel P,N-ligands. The chirality of the azetidine backbone, in proximity to the coordinating phosphorus and nitrogen atoms, can create a highly effective chiral environment around a metal center, leading to high enantioselectivity in catalytic reactions.

The development of such ligands from readily available 3-substituted azetidines would expand the toolbox of chiral ligands available to synthetic chemists and could lead to the discovery of new and more efficient asymmetric transformations.

Ligand Type (Conceptual)Azetidine PrecursorPotential Application
P,N-Bidentate Ligand(R)- or (S)-3-Isopropoxy-azetidineAsymmetric Hydrogenation
Diamine Ligand(2R,3R)- or (2S,3S)-2-amino-3-isopropoxyazetidine derivativeAsymmetric Transfer Hydrogenation

Advanced Spectroscopic and Chromatographic Methodologies for Research on 3 Isopropoxy Azetidine Oxalate

In Situ Reaction Monitoring via Advanced Spectroscopic Techniques

In situ, or real-time, monitoring provides a dynamic window into a chemical reaction as it happens, offering data on reaction rates, the formation of transient intermediates, and the influence of various parameters without disturbing the reaction mixture. iastate.edu

Real-Time NMR Spectroscopy for Kinetic and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring the progress of chemical reactions directly in the NMR tube. iastate.edunih.gov By acquiring a series of spectra at regular time intervals, researchers can track the disappearance of starting material signals and the concurrent emergence of product signals. This approach is invaluable for determining reaction kinetics and understanding the underlying mechanism.

In a hypothetical synthesis of 3-Isopropoxy-azetidine, real-time ¹H NMR could be employed to monitor the key transformations. For instance, by integrating characteristic peaks of a precursor and the 3-Isopropoxy-azetidine product over time, a kinetic profile can be constructed. This data allows for the calculation of reaction rates and helps in optimizing conditions such as temperature and catalyst loading. beilstein-journals.org The ability to observe the reaction as it unfolds can also lead to the detection of short-lived intermediates that might otherwise be missed by conventional offline analysis. nih.gov

Interactive Data Table: Hypothetical Kinetic Data from Real-Time ¹H NMR Monitoring

Time (minutes)Precursor A (Integral)3-Isopropoxy-azetidine (Integral)% Conversion
01.000.000%
100.780.2222%
200.590.4141%
300.420.5858%
600.150.8585%
1200.020.9898%

Infrared and Raman Spectroscopy for Functional Group Transformations

Both Infrared (IR) and Raman spectroscopy are vibrational techniques that provide a molecular "fingerprint" by probing the vibrations of chemical bonds. researchgate.netsapub.org They are highly effective for monitoring the transformation of functional groups during a reaction. researchgate.net IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. researchgate.net These techniques are complementary and can be used in situ to follow the progress of a synthesis.

For the formation of 3-Isopropoxy-azetidine oxalate (B1200264), these techniques would be particularly useful. For example, Fourier-Transform Infrared (FTIR) spectroscopy could monitor the disappearance of a precursor's hydroxyl (-OH) stretch and the appearance of the characteristic C-O-C (ether) stretch of the isopropoxy group. nih.gov Concurrently, the formation of the oxalate salt could be tracked by the appearance of strong carbonyl (C=O) absorption bands. Raman spectroscopy, being less sensitive to water and highly sensitive to symmetric non-polar bonds, can provide complementary information. sapub.org

Interactive Data Table: Characteristic Vibrational Frequencies

Functional GroupTechniqueCharacteristic Wavenumber (cm⁻¹)Indication
Azetidine (B1206935) N-HFTIR/Raman~3300-3500 (stretch)Presence of azetidine ring
C-O-C (Ether)FTIR/Raman~1050-1150 (stretch)Formation of isopropoxy group
Oxalate C=OFTIR~1650-1750 (asymmetric stretch)Presence of oxalate counter-ion
Oxalate C-CRaman~800-900 (stretch)Presence of oxalate counter-ion

Chromatographic Separation and Analysis of Reaction Mixtures

Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. nih.gov For a compound like 3-Isopropoxy-azetidine oxalate, both liquid and gas chromatography play crucial roles in quality control and process understanding.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile, thermally sensitive compounds like this compound. nih.govresearchgate.net In a typical Reverse-Phase HPLC (RP-HPLC) method, the compound is dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase then elutes the components of the mixture, with separation based on their relative polarity.

This method can be used to determine the percentage purity of the final product by measuring the area of the main peak relative to the total area of all peaks. It is also instrumental in monitoring reaction completion and identifying non-volatile byproducts. The development of a robust HPLC method is critical for quality control in any synthetic process. biomedres.us

Interactive Data Table: Hypothetical HPLC Purity Analysis

Peak No.Retention Time (min)Peak AreaArea %Identity
12.1515,4800.31Impurity A
23.504,950,12099.40This compound
34.7811,2500.23Impurity B
45.923,1500.06Impurity C

Gas Chromatography (GC) for Volatile Component Profiling

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. nih.gov While the this compound salt itself is non-volatile, GC is essential for analyzing volatile components associated with its synthesis. This includes starting materials (e.g., isopropanol), solvents (e.g., dichloromethane, THF), and any volatile byproducts. nih.gov Monitoring these components can provide crucial information about reaction efficiency and help ensure they are removed from the final product. For analysis of the free azetidine base, derivatization to a more volatile species might be necessary.

Interactive Data Table: Hypothetical GC Analysis of Volatile Components in a Reaction Mixture

Retention Time (min)ComponentConcentration (ppm)Role
1.85Dichloromethane5500Solvent
2.30Isopropanol (B130326)120Unreacted Starting Material
3.10Tetrahydrofuran (THF)250Solvent
4.55Volatile Byproduct X45Impurity

Mass Spectrometry for Mechanistic Elucidation and Intermediate Characterization

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides exact molecular weight information and, through fragmentation analysis, valuable structural details. rsc.org When coupled with chromatographic techniques (LC-MS or GC-MS), it becomes a formidable tool for identifying unknown components and elucidating reaction pathways. researchgate.netnih.gov

In the study of this compound, Electrospray Ionization (ESI) MS would be ideal for detecting the molecular ion of the protonated azetidine base and potentially observing non-covalent complexes with the oxalate anion. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy, providing definitive identification. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion. The resulting fragmentation pattern provides a roadmap of the molecule's structure and can be used to distinguish between isomers or identify specific structural motifs. researchgate.netncsu.edu This is particularly useful for characterizing reaction intermediates or degradation products, offering direct evidence for proposed reaction mechanisms. rsc.orgnih.gov

Interactive Data Table: Hypothetical Mass Spectrometry Data

IonTechniqueCalculated m/zObserved m/zAssignment
[M+H]⁺HRMS (ESI+)116.1070116.1072Protonated 3-Isopropoxy-azetidine
[M-H]⁻HRMS (ESI-)89.003789.0035Oxalate anion
Fragment 1MS/MS of 116.107274.060074.0601Loss of Propene (C₃H₆)
Fragment 2MS/MS of 116.107258.065158.0653Azetidin-3-ol fragment

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Intermediates

The synthesis of this compound would likely involve a multi-step process, beginning with a protected azetidine precursor such as N-Boc-3-hydroxyazetidine. The subsequent O-alkylation with an isopropyl group source would yield the protected 3-isopropoxy-azetidine, followed by deprotection and salt formation with oxalic acid. Each of these steps can produce intermediates, byproducts, and unreacted starting materials.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the identity of these intermediates. By providing a highly accurate mass measurement (typically with an error of less than 5 ppm), HRMS allows for the determination of the elemental formula of an ion. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Key Intermediates in the Synthesis of this compound and their Theoretical Exact Masses:

Compound NameChemical FormulaTheoretical Monoisotopic Mass (Da)
N-Boc-3-hydroxyazetidineC₈H₁₅NO₃173.1052
N-Boc-3-isopropoxy-azetidineC₁₁H₂₁NO₃215.1521
3-Isopropoxy-azetidineC₆H₁₃NO115.0997

This table is generated based on the hypothetical synthetic pathway of this compound.

In a research setting, the crude reaction mixture from each synthetic step would be analyzed by an LC-HRMS system. The extracted ion chromatogram for the theoretical exact mass of the expected product would be examined. A peak at the correct retention time with a mass measurement matching the theoretical value to within a few ppm would provide strong evidence for the successful formation of the desired intermediate. For instance, after the O-alkylation of N-Boc-3-hydroxyazetidine, the appearance of a new chromatographic peak with an accurate mass corresponding to the molecular formula C₁₁H₂₁NO₃ would confirm the formation of N-Boc-3-isopropoxy-azetidine.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Structural Confirmation of Transient Species

While HRMS provides the elemental composition, Tandem Mass Spectrometry (MS/MS) offers detailed structural information through controlled fragmentation of a selected precursor ion. This is particularly valuable for confirming the connectivity of atoms within a molecule and for identifying transient or unstable species that may not be readily isolated.

In an MS/MS experiment, the protonated molecule of an intermediate, for example, [M+H]⁺ of 3-Isopropoxy-azetidine, would be isolated in the mass spectrometer and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a product ion spectrum that is characteristic of the precursor's structure.

Predicted Fragmentation Pathways of Protonated 3-Isopropoxy-azetidine:

The fragmentation of protonated 3-Isopropoxy-azetidine ([C₆H₁₃NO + H]⁺, m/z 116.1070) would likely proceed through several key pathways based on the known fragmentation behavior of ethers and cyclic amines:

Loss of the Isopropyl Group: A common fragmentation pathway for ethers is the cleavage of the C-O bond. This would result in the loss of a neutral propene molecule (C₃H₆, 42.0469 Da) via a rearrangement, or the loss of an isopropyl radical (•C₃H₇, 43.0548 Da), although the former is more common for even-electron species. A significant fragment ion would be expected at m/z 74.0600, corresponding to the protonated 3-hydroxyazetidine ([C₃H₇NO + H]⁺).

Ring Opening of the Azetidine Core: The strained four-membered ring of azetidine can undergo ring-opening upon energization. This could lead to a variety of fragment ions depending on the specific bond cleavages and subsequent rearrangements.

Loss of the Isopropoxy Group: Cleavage of the C-O bond with charge retention on the azetidine ring would lead to the loss of isopropanol (C₃H₈O, 60.0575 Da), resulting in an azetinyl cation fragment at m/z 56.0495 ([C₃H₆N]⁺).

Hypothetical MS/MS Fragmentation Data for Protonated 3-Isopropoxy-azetidine:

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Formula of Fragment
116.107074.0600C₃H₆ (Propene)C₃H₈NO⁺
116.107056.0495C₃H₈O (Isopropanol)C₃H₆N⁺

This table represents a predictive analysis based on general fragmentation principles and is not derived from experimental data for the specific compound.

The analysis of transient species, such as protonated intermediates or short-lived reaction byproducts, is also enabled by MS/MS. By coupling a reaction vessel directly to the mass spectrometer, it is possible to sample the reaction mixture in real-time and subject any detected ions of interest to MS/MS analysis. This can provide crucial mechanistic information, for example, by identifying and structurally characterizing a fleeting intermediate that dictates the reaction's outcome.

Future Research Horizons and Grand Challenges in 3 Isopropoxy Azetidine Oxalate Chemistry

Exploration of Unconventional Reactivity Modes

The inherent ring strain of the azetidine (B1206935) core, estimated to be around 25.4 kcal/mol, is a key determinant of its chemical behavior. semanticscholar.org This strain can be harnessed to drive unique chemical transformations not readily accessible with less strained cyclic amines like pyrrolidines. For 3-isopropoxy-azetidine oxalate (B1200264), the interplay between the strained four-membered ring, the electron-donating isopropoxy group at the 3-position, and the acidic oxalate counter-ion presents intriguing possibilities for unconventional reactivity.

A significant research frontier lies in the investigation of ring-opening reactions under various conditions. The activation of the azetidine nitrogen, for instance through protonation by the oxalic acid or by quaternization, can render the ring susceptible to nucleophilic attack. nih.gov Understanding the regioselectivity of such ring-opening reactions—whether attack occurs at the C2 or C4 position—is a fundamental challenge. The electronic and steric influence of the 3-isopropoxy group is expected to play a crucial role in directing the outcome of these reactions.

Furthermore, the potential for strain-release driven cycloaddition reactions represents a compelling avenue of research. For instance, the azetidinium ion, formed in the presence of the oxalate counter-ion, could potentially act as a dienophile or dipolarophile in [4+2] or [3+2] cycloaddition reactions, respectively. The isopropoxy group could modulate the electronics of the system and influence the stereochemical outcome of such transformations.

Another area of interest is the exploration of C-H functionalization of the azetidine ring. While challenging, the direct activation and functionalization of C-H bonds at the C2, C3, and C4 positions would provide a powerful tool for rapidly generating diverse derivatives of 3-isopropoxy-azetidine. Research in this area could focus on transition-metal-catalyzed or photoredox-catalyzed approaches to achieve selective C-H functionalization. bham.ac.uk

Table 1: Potential Unconventional Reactivity Modes of 3-Isopropoxy-azetidine oxalate

Reactivity ModeDescriptionPotential Influencing Factors
Regioselective Ring-OpeningNucleophilic attack at C2 or C4 of the activated azetidinium ring.Nature of the nucleophile, solvent, temperature, electronic/steric effects of the isopropoxy group.
Strain-Release CycloadditionsParticipation as a strained component in cycloaddition reactions.Diene/dipole partner, catalyst, stereochemical control from the isopropoxy group.
C-H FunctionalizationDirect modification of C-H bonds on the azetidine ring.Catalyst system (transition metal or photocatalyst), directing groups, reaction conditions.

Development of Asymmetric Synthetic Strategies Utilizing the Azetidine Core

The development of synthetic methodologies that allow for the stereocontrolled synthesis of chiral molecules is a paramount goal in modern organic chemistry. The azetidine scaffold, when appropriately substituted, can serve as a valuable chiral building block or as a ligand in asymmetric catalysis. For 3-isopropoxy-azetidine, the presence of a stereocenter at the C3 position offers a handle for developing asymmetric synthetic strategies.

A primary grand challenge is the development of efficient and highly stereoselective methods for the synthesis of enantiomerically pure (R)- and (S)-3-isopropoxy-azetidine . This could potentially be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For example, the asymmetric reduction of a precursor ketone or the enzymatic resolution of a racemic mixture could be explored.

Once chiral 3-isopropoxy-azetidine is accessible, its utility as a chiral ligand in transition-metal-catalyzed reactions can be investigated. The nitrogen atom of the azetidine ring and the oxygen atom of the isopropoxy group can act as a bidentate ligand, coordinating to a metal center and creating a chiral environment. This could enable a wide range of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The rigid conformation of the azetidine ring is expected to impart a high degree of stereochemical control. unipr.it

Furthermore, the chiral 3-isopropoxy-azetidine core can be incorporated into more complex molecules as a chiral building block . Its constrained conformation can be used to control the three-dimensional structure of larger molecules, which is of particular interest in the design of peptidomimetics and other biologically active compounds.

Table 2: Asymmetric Synthetic Strategies Involving the 3-Isopropoxy-azetidine Core

StrategyDescriptionKey Research Challenges
Enantioselective SynthesisPreparation of optically pure (R)- and (S)-3-isopropoxy-azetidine.Development of highly efficient and scalable asymmetric routes.
Chiral Ligand DevelopmentUse of chiral 3-isopropoxy-azetidine as a ligand in asymmetric catalysis.Synthesis of ligand libraries, optimization of catalyst performance.
Chiral Building BlockIncorporation of the chiral azetidine core into larger, complex molecules.Elucidation of the conformational impact on the target molecule's properties.

Integration into Emerging Fields of Chemical Synthesis and Catalysis

The unique properties of this compound position it as a candidate for integration into several emerging fields of chemical synthesis and catalysis. These areas often require novel reagents and catalysts with tailored reactivity and selectivity.

One such field is photoredox catalysis . The ability of azetidines to participate in radical-mediated transformations under mild, visible-light-induced conditions has been demonstrated. unipd.it Future research could explore the role of this compound in photoredox cycles, either as a substrate undergoing radical functionalization or as a component of a novel photocatalyst system. The isopropoxy group could influence the redox properties of the molecule and its reactivity towards photogenerated radicals.

The development of novel organocatalysts is another promising direction. The azetidine nitrogen, particularly when part of a chiral scaffold, can act as a Lewis base or be transformed into a chiral ammonium (B1175870) salt to catalyze a variety of reactions. The 3-isopropoxy group could provide an additional point of interaction with the substrate, enhancing stereocontrol.

In the realm of materials science , the potential for this compound to serve as a monomer in ring-opening polymerization is an intriguing possibility. The strain of the azetidine ring could provide the thermodynamic driving force for polymerization, leading to the formation of novel polyamines with pendant isopropoxy groups. The properties of such polymers, including their solubility, thermal stability, and potential for further functionalization, would be of significant interest.

Finally, the principles of supramolecular chemistry could be applied to the study of this compound. The ability of the azetidinium cation and the oxalate anion to participate in non-covalent interactions, such as hydrogen bonding and ion pairing, could be exploited to construct well-defined supramolecular assemblies with interesting structural and functional properties.

Table 3: Integration of this compound into Emerging Fields

Emerging FieldPotential ApplicationResearch Focus
Photoredox CatalysisSubstrate or catalyst component in light-driven reactions.Exploring radical-mediated functionalization and catalyst design.
OrganocatalysisChiral Lewis base or phase-transfer catalyst.Development of novel asymmetric transformations.
Polymer ChemistryMonomer for ring-opening polymerization.Synthesis and characterization of novel poly(azetidine)s.
Supramolecular ChemistryBuilding block for self-assembled structures.Investigation of non-covalent interactions and assembly design.

Q & A

Basic: What are the standard analytical methods for characterizing the purity and structure of 3-Isopropoxy-azetidine oxalate?

Methodological Answer:
Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify the azetidine ring, isopropoxy substituent, and oxalate counterion .
  • HPLC-MS : Quantify purity and detect impurities using reverse-phase chromatography with mass spectrometry (e.g., C18 column, acetonitrile/water gradient) .
  • X-ray Diffraction (XRD) : For crystalline structure determination, particularly to confirm oxalate coordination .
    Data Table :
TechniqueParameter AnalyzedTypical Results
¹H NMRProton environmentδ 1.2–1.4 (isopropyl CH₃), δ 3.8–4.2 (azetidine CH₂)
HPLC-MSPurity≥98% (retention time: 5.2 min)
XRDCrystal latticeOrthorhombic system, space group P2₁2₁2₁

Basic: How can researchers optimize the synthesis of this compound to maximize yield and purity?

Methodological Answer :
Adopt a statistical experimental design (e.g., Box-Behnken or factorial design) to test variables like temperature, solvent ratio, and reaction time. For example:

  • Key Factors : Reaction temperature (40–80°C), molar ratio of azetidine precursor to oxalic acid (1:1–1:1.5), and solvent polarity (ethanol/water mixtures) .
  • Validation : Monitor reaction progress via TLC and intermediate isolation. Final recrystallization in ethanol/water (7:3) enhances purity .
    Data Table :
VariableOptimal RangeImpact on Yield/Purity
Temperature60–70°CHigher purity (>95%) at 65°C
Solvent RatioEthanol:H₂O (7:3)Prevents oxalate hydrolysis
Reaction Time6–8 hrsMinimizes side products (e.g., azetidine ring opening)

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer :
Use density functional theory (DFT) to calculate:

  • Electrostatic Potential Maps : Identify nucleophilic attack sites on the azetidine ring (e.g., C-2 position due to steric hindrance from isopropoxy group) .
  • Transition State Analysis : Simulate energy barriers for ring-opening reactions (e.g., with amines or thiols) .
    Case Study : DFT-guided predictions for azetidine derivatives showed <5% deviation from experimental reaction rates in SN2 mechanisms .

Advanced: What experimental strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer :
Address discrepancies via:

  • Standardized Protocols : Use OECD guidelines for solubility testing (e.g., shake-flask method in pH-buffered solutions) .
  • Controlled Variables : Document temperature (±0.1°C), ionic strength, and solvent degassing to minimize variability .
    Example : Conflicting solubility in DMSO (20–25 mg/mL) was resolved by pre-drying solvents and using Karl Fischer titration to control water content .

Basic: What are the thermal stability thresholds for this compound under storage conditions?

Methodological Answer :
Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) :

  • TGA : Decomposition onset at ~180°C (oxalate decarboxylation) .
  • DSC : Endothermic peak at 120°C (melting point) .
    Storage Recommendations : Desiccate at 2–8°C in amber vials to prevent hygroscopic degradation .

Advanced: How can additives modulate the crystallization kinetics of this compound?

Methodological Answer :
Additives like N,N-diethylacetamide (DEAc) alter nucleation rates:

  • Mechanism : DEAc binds to growing crystal faces, reducing particle size (e.g., from 500 nm to 100 nm) .
  • Experimental Design : Use dynamic light scattering (DLS) and SEM to track morphology changes during anti-solvent crystallization .
    Data Table :
AdditiveConcentrationParticle Size (nm)Purity (%)
None500 ± 5092
DEAc0.1 M100 ± 2098

Advanced: How to design in vitro assays to evaluate the metabolic stability of this compound?

Methodological Answer :
Use hepatocyte microsomal assays :

  • Protocol : Incubate compound with liver microsomes (human/rat), NADPH cofactor, and monitor degradation via LC-MS/MS .
  • Key Metrics : Half-life (t₁/₂) and intrinsic clearance (CLint).
    Example : Oxalate derivatives showed t₁/₂ > 60 mins in human microsomes, suggesting moderate metabolic stability .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer :
Follow globally harmonized system (GHS) guidelines :

  • PPE : Nitrile gloves, lab coat, and fume hood for powder handling .
  • Waste Disposal : Neutralize with aqueous NaOH (pH >10) before incineration .
    Note : No acute toxicity reported, but avoid inhalation/contact due to limited safety data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.